molecular formula C10H14BrNO2 B15301317 1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol

1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol

Cat. No.: B15301317
M. Wt: 260.13 g/mol
InChI Key: MWKAVVCCIVIIAW-UHFFFAOYSA-N
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Description

1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14BrNO2. This compound features a bromine atom, a methoxy group, and an amino alcohol moiety, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino alcohol moiety allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromine and methoxy groups may enhance its binding affinity and specificity towards certain targets .

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-14-10-3-2-7(5-9(10)11)4-8(13)6-12/h2-3,5,8,13H,4,6,12H2,1H3

InChI Key

MWKAVVCCIVIIAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)O)Br

Origin of Product

United States

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